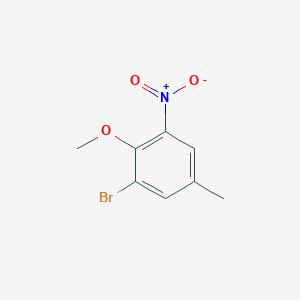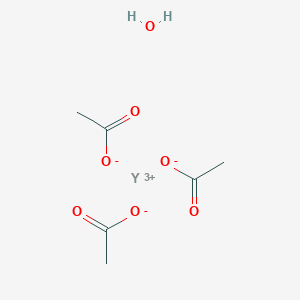
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid
説明
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid is a chemical compound that can be associated with a class of organic molecules featuring a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine ring in this compound is substituted with a carboxylic acid group at the fourth position and a 2,4-dinitrophenyl group. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in the literature. For instance, the preparation of 2,4-piperidinedione-3-carboxylic acid derivatives has been achieved through a Dieckmann reaction, followed by decarbomethoxylation and alkylation studies . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied using X-ray diffraction, revealing details such as bond lengths and angles, as well as the presence of hydrogen bonds . These studies provide insights into the three-dimensional arrangement of atoms within the crystal lattice and the interactions that stabilize the structure.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be quite diverse. For example, piperidinedione derivatives have been used as intermediates in the synthesis of natural products and compounds with pharmacological interest . The presence of the carboxylic acid group and the 2,4-dinitrophenyl group in this compound suggests that it could participate in various chemical reactions, such as esterification, amidation, and nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic studies and theoretical calculations. For instance, the FTIR spectrum can confirm the presence of specific functional groups and hydrogen bonding interactions . Theoretical calculations, such as those performed at the B3LYP/6-311++G(d,p) level, can predict properties like dipole moments, charge distribution, and potential energy distribution, which are crucial for understanding the behavior of the compound under different conditions .
科学的研究の応用
Synthesis and Structural Studies
Synthesis Process : The synthesis of related compounds, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involves using piperidine-4-carboxylic acid as a starting material, demonstrating its role in chemical synthesis processes (Zheng Rui, 2010).
Structural and Conformational Analysis : Studies on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related, offer insights into the conformational properties of compounds involving piperidine rings, including those like 1-(2,4-dinitrophenyl)piperidine-4-carboxylic acid (C. Burgos et al., 1992).
Catalysis in Aromatic Nucleophilic Substitution : Research into the reactions of piperidine with 2,4-dinitrophenyl derivatives has revealed insights into catalytic decomposition in aromatic nucleophilic substitution reactions, highlighting the potential role of compounds like this compound in such processes (D. Spinelli et al., 1977).
Antigenic Modification : The use of 2,4-dinitrophenyl residues for antigenic modification in certain nucleosides and tRNA suggests potential biochemistry applications for related compounds, including this compound (F. Seela et al., 1977).
特性
IUPAC Name |
1-(2,4-dinitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c16-12(17)8-3-5-13(6-4-8)10-2-1-9(14(18)19)7-11(10)15(20)21/h1-2,7-8H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNZADLEOKUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)





![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol](/img/structure/B3041502.png)
![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)
![2-Bromo-1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B3041505.png)


